4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034460-18-7
VCID: VC7394155
InChI: InChI=1S/C18H29N3O4S/c1-13-10-16(11-14(2)17(13)25-5)26(23,24)19-12-15-6-8-21(9-7-15)18(22)20(3)4/h10-11,15,19H,6-9,12H2,1-5H3
SMILES: CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.51

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide

CAS No.: 2034460-18-7

Cat. No.: VC7394155

Molecular Formula: C18H29N3O4S

Molecular Weight: 383.51

* For research use only. Not for human or veterinary use.

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide - 2034460-18-7

Specification

CAS No. 2034460-18-7
Molecular Formula C18H29N3O4S
Molecular Weight 383.51
IUPAC Name 4-[[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Standard InChI InChI=1S/C18H29N3O4S/c1-13-10-16(11-14(2)17(13)25-5)26(23,24)19-12-15-6-8-21(9-7-15)18(22)20(3)4/h10-11,15,19H,6-9,12H2,1-5H3
Standard InChI Key JRCRHQYFACVVBL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C

Introduction

The compound 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a sulfonamide group, a piperidine ring, and a carboxamide functional group. This article explores its chemical properties, synthesis pathways, and potential applications based on available research.

Synthesis Pathway

The synthesis of this compound involves multiple steps:

  • Preparation of 4-methoxy-3,5-dimethylbenzenesulfonamide:

    • Sulfonylation reaction using 4-methoxy-3,5-dimethylaniline and sulfonyl chloride derivatives.

  • Coupling with a piperidine derivative:

    • The sulfonamide is reacted with a methyl-substituted piperidine carboxylic acid or its activated ester.

  • Final coupling reaction:

    • The intermediate is coupled with N,N-dimethylamine to form the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR):

    • Key peaks include:

      • Sulfonamide stretch: ~1350–1150 cm1^{-1}

      • Amide bond stretch: ~1650 cm1^{-1}

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • X-ray Crystallography:

    • Determines the three-dimensional structure and intermolecular interactions.

Table 2: Spectroscopic Data (Hypothetical)

TechniqueObserved Peaks/Values
1^1H NMRMultiplets at δ = 2.5–3.5 ppm (piperidine), singlet at δ = ~3.7 ppm (methoxy group)
IRPeaks at ~1650 cm1^{-1} (C=O), ~1350 cm1^{-1} (SO2_2)
MSMolecular ion peak at m/z = ~369

Potential Applications

The structural features of this compound suggest several possible applications:

  • Pharmacological Activity:

    • Sulfonamides are known for antimicrobial, anti-inflammatory, and anticancer properties.

    • Piperidine derivatives often act as central nervous system agents or receptor modulators.

  • Drug Development:

    • The compound could serve as a lead molecule for designing inhibitors targeting enzymes or receptors.

  • Material Science:

    • Functional groups may allow use in polymer chemistry or as ligands in coordination complexes.

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